molecular formula C10H11F3 B1391071 (1,1,1-Trifluorobut-2-yl)benzene CAS No. 90794-17-5

(1,1,1-Trifluorobut-2-yl)benzene

Cat. No.: B1391071
CAS No.: 90794-17-5
M. Wt: 188.19 g/mol
InChI Key: KZMVVDRHYXFXMR-UHFFFAOYSA-N
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Description

(1,1,1-Trifluorobut-2-yl)benzene is a chemical compound that belongs to the family of aromatic hydrocarbons. It is a colorless liquid with a strong odor and is commonly used in various industrial applications. The compound is known for its unique properties, which make it suitable for a wide range of scientific research and industrial uses.

Scientific Research Applications

(1,1,1-Trifluorobut-2-yl)benzene is a versatile compound with numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1-Trifluorobut-2-yl)benzene typically involves the reaction of benzene with 1,1,1-trifluorobut-2-ene under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing waste and energy consumption. Continuous reactors and extraction systems are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: (1,1,1-Trifluorobut-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of (1,1,1-Trifluorobut-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl group significantly increases its electrophilicity, making it a potent reagent in various chemical reactions. This increased electrophilicity allows the compound to form stable intermediate cations, which can then undergo further transformations .

Comparison with Similar Compounds

  • (1,1,1-Trifluorobut-2-en-2-yl)benzene
  • (1,1,1-Trifluorobut-3-yn-2-yl)benzene
  • (1,1,1-Trifluorobut-2-yl)phenol

Comparison: (1,1,1-Trifluorobut-2-yl)benzene is unique due to its specific trifluoromethyl group attached to the butyl chain, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher electrophilicity and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

1,1,1-trifluorobutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-2-9(10(11,12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMVVDRHYXFXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296447
Record name [1-(Trifluoromethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90794-17-5
Record name [1-(Trifluoromethyl)propyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90794-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Trifluoromethyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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